(Octahydroindolizin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydroindolizin-5-yl)methanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by its unique structure, which includes an indolizine ring system fused with a methanol group.
Preparation Methods
The synthesis of (Octahydroindolizin-5-yl)methanol can be achieved through various synthetic routes. One common method involves the reduction of indolizine derivatives using suitable reducing agents. For instance, the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature can yield indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is rapid and operationally straightforward .
Chemical Reactions Analysis
(Octahydroindolizin-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and potassium carbonate in methanol for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of o-nitrostyrenes with titanium(III) chloride can yield indoles .
Scientific Research Applications
(Octahydroindolizin-5-yl)methanol has several scientific research applications. . These properties make this compound a valuable compound for research in chemistry, biology, medicine, and industry. It has been used in the development of new therapeutic agents and in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (Octahydroindolizin-5-yl)methanol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, indole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects.
Comparison with Similar Compounds
(Octahydroindolizin-5-yl)methanol can be compared with other similar compounds, such as (Octahydroindolizin-8a-yl)methanol . Both compounds share a similar indolizine ring system but differ in the position of the methanol group. This structural difference can lead to variations in their biological activities and chemical properties. Other similar compounds include various indole derivatives that possess a wide range of biological activities .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-5-ylmethanol |
InChI |
InChI=1S/C9H17NO/c11-7-9-4-1-3-8-5-2-6-10(8)9/h8-9,11H,1-7H2 |
InChI Key |
VFQGVQHAJBUJGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN2C(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.